2-(Furan-2-yl)-2-oxoacetic acid
Overview
Description
2-(Furan-2-yl)-2-oxoacetic acid is a furan derivative that is of interest due to its potential applications in pharmaceutical and polymer industries. Furan carboxylic acids, in general, are considered promising biobased building blocks that can be synthesized from 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass .
Synthesis Analysis
The controlled synthesis of furan carboxylic acids can be achieved through a one-pot enzyme cascade system. This system utilizes galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) to convert HMF into 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA). The process takes advantage of the catalytic promiscuity of ADHs and the internal recycling of hydrogen peroxide (H2O2), which is a byproduct of the GOase-catalyzed oxidation of HMF. This method results in high yields of the desired products, with more than 95% efficiency .
Molecular Structure Analysis
The molecular structure of furan derivatives can be manipulated to produce various functional groups. For instance, the synthesis of 2-(guanidiniocarbonyl)furans introduces a guanidiniocarbonyl group at the 2-position of the furan ring. This modification significantly affects the acidity of the molecule, making it more acidic (pKa ≈ 5.5) compared to analogous pyrroles. The presence of this functional group also influences the binding properties of the molecule, particularly in anion binding studies .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including enantioselective synthesis and cycloadditions. Enantioselective synthesis of furan-2-yl amines and amino acids involves the reduction of O-benzyl furan-2-yl ketone oximes, with the chirality of the resulting amines controlled by the geometrical isomer of the oxime. Oxidation of the furan ring can then yield amino acids in high yields . Additionally, (4 + 3) cycloadditions between furans and oxazolidinone-substituted oxyallyls demonstrate regioselectivity based on the substituents on the furan ring, with syn regioselectivity for 2-substituted furans and anti regioselectivity for 3-substituted furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(furan-2-yl)-2-oxoacetic acid and its derivatives are influenced by the functional groups present on the furan ring. The introduction of different substituents can alter properties such as acidity, as seen in the 2-(guanidiniocarbonyl)furans . The reactivity of these compounds can also vary, as demonstrated by the regioselectivities observed in cycloaddition reactions . The synthesis methods employed can lead to high yields and selectivity, which is crucial for the development of furan-based compounds for industrial applications .
Scientific Research Applications
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Green Chemistry
- Furan platform chemicals (FPCs) are directly available from biomass . They are used in the manufacture of a spectacular range of compounds .
- The methods involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc .
- The results show that the yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
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Medicinal Chemistry
- Furan derivatives have taken on a special position in the realm of medicinal chemistry .
- An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .
- Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
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Drug Development
- ®-2-Amino-3-(furan-2-yl)propanoic acid, a versatile chemical compound, holds immense potential for scientific research.
- Its unique structure allows for various applications, including drug development, catalysis, and material synthesis.
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Synthesis of β-furyl-α,β-unsaturated aldehydes
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Bio-based Materials
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Antibacterial Activity
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Biofuels
- Furan platform chemicals (FPCs) can be used to create biofuels . This involves a switch from traditional resources such as crude oil to biomass .
- The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Pharmaceutical Intermediates
Safety And Hazards
Future Directions
The future directions in the research of 2-(Furan-2-yl)-2-oxoacetic acid and other furan compounds include the development of new synthesis methods and the exploration of their potential applications . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
properties
IUPAC Name |
2-(furan-2-yl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPCJUAKDVYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163454 | |
Record name | alpha-Oxofuran-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-2-oxoacetic acid | |
CAS RN |
1467-70-5 | |
Record name | α-Oxo-2-furanacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanglyoxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Oxofuran-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-oxofuran-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FURYLGLYOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4GX46XFF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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